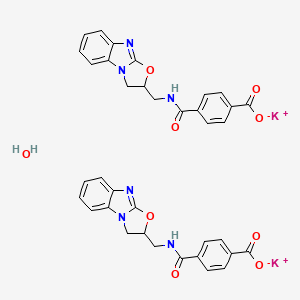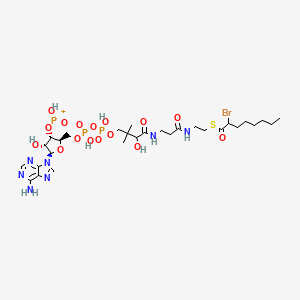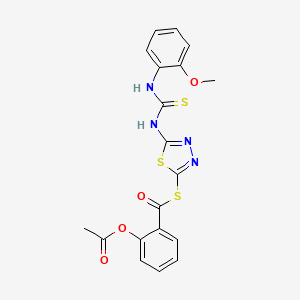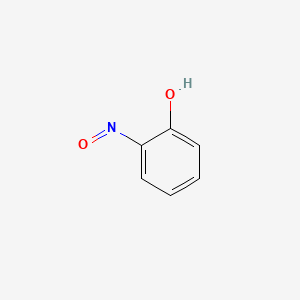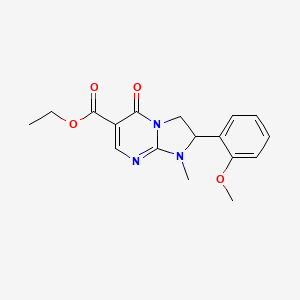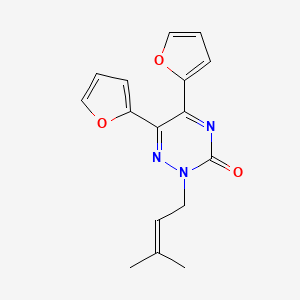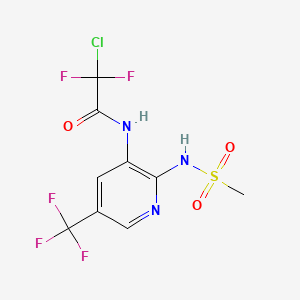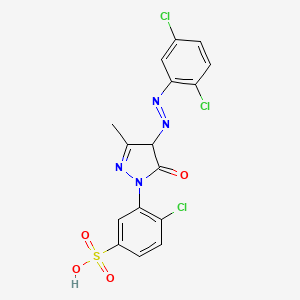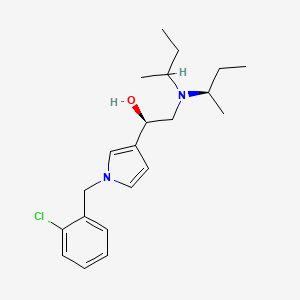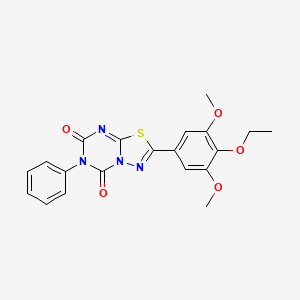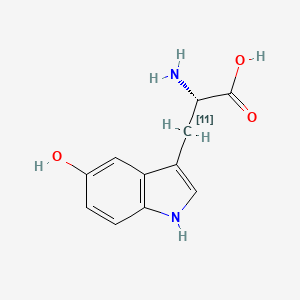
(11C)5-Hydroxy-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11C)5-Hydroxy-tryptophan is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the naturally occurring amino acid tryptophan and serves as a precursor to serotonin. This compound is particularly valuable in medical imaging for assessing serotonin biosynthesis and localizing neuroendocrine tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11C)5-Hydroxy-tryptophan involves the radiolabeling of 5-Hydroxy-tryptophan with carbon-11. One common method includes the alkylation of a glycine derivative, N-(diphenylmethylene)glycine t-butyl ester, with [11C]methyl iodide obtained from [11C]carbon dioxide, followed by hydrolysis . Another approach involves multi-enzymatic reactions starting from racemic [3-11C]alanine .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyclotrons to produce the carbon-11 isotope. The radiolabeling process is automated to ensure high radiochemical purity and specific activity .
化学反応の分析
Types of Reactions
(11C)5-Hydroxy-tryptophan undergoes various chemical reactions, including:
Oxidation: Conversion to 5-hydroxyindoleacetic acid.
Decarboxylation: Conversion to serotonin by aromatic L-amino acid decarboxylase (AADC).
Common Reagents and Conditions
Oxidation: Monoamine oxidase (MAO) inhibitors like clorgyline can be used to study the oxidation process.
Decarboxylation: Catalyzed by AADC in the presence of pyridoxal phosphate.
Major Products Formed
Serotonin: Formed by decarboxylation.
5-Hydroxyindoleacetic acid: Formed by oxidation.
科学的研究の応用
(11C)5-Hydroxy-tryptophan has several scientific research applications:
Medical Imaging: Used in PET imaging to assess serotonin biosynthesis and localize neuroendocrine tumors
Diabetes Research: Serves as a surrogate marker for the human endocrine pancreas.
Neuroendocrine Tumor Diagnosis: Helps in the detection and management of neuroendocrine tumors.
作用機序
(11C)5-Hydroxy-tryptophan is taken up by cells via the L-type amino acid transporter (LAT). It is then converted to serotonin by tryptophan hydroxylase (TPH) and AADC. Serotonin can be further metabolized to 5-hydroxyindoleacetic acid. The compound’s retention in tissues is influenced by the activity of MAO .
類似化合物との比較
Similar Compounds
5-Hydroxy-tryptophan: Non-radiolabeled precursor to serotonin.
L-DOPA: Precursor to dopamine, used in PET imaging for similar purposes.
Uniqueness
(11C)5-Hydroxy-tryptophan is unique due to its radiolabeling with carbon-11, which allows for non-invasive imaging and quantification of serotonin biosynthesis in vivo. This makes it particularly valuable in medical diagnostics and research .
特性
CAS番号 |
126116-40-3 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
219.23 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)(311C)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i3-1 |
InChIキー |
LDCYZAJDBXYCGN-VCRBTUQTSA-N |
異性体SMILES |
C1=CC2=C(C=C1O)C(=CN2)[11CH2][C@@H](C(=O)O)N |
正規SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


